REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:10])[cH:4][c:5]([NH2:6])[cH:7][c:8]1[F:9].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Cl:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[Br:1][c:2]1[c:3]([F:10])[c:4]([Cl:11])[c:5]([NH2:6])[cH:7][c:8]1[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)c(Br)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(Br)c(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |